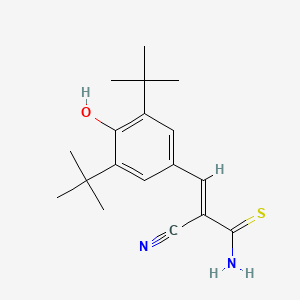

Tyrphostin AG 879

Descripción

Tyrphostin AG 879 is a compound that selectively inhibits protein tyrosine kinase and nerve growth factor-dependent tyrosine phosphorylation. (NCI)

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYELWZLNAXGE-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017139 | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148741-30-4 | |

| Record name | (2E)-3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2-propenethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148741-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148741304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 879 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 879 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Tyrphostin AG 879: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of Tyrphostin AG 879, a potent tyrosine kinase inhibitor. It details its primary molecular targets, downstream signaling effects, and its application in cancer research, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Dual Inhibition of TrkA and ErbB2/HER2

This compound functions as a multi-target tyrosine kinase inhibitor, primarily exerting its effects through the competitive inhibition of two key receptor tyrosine kinases (RTKs): Tropomyosin receptor kinase A (TrkA) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] This dual inhibitory action disrupts critical signaling pathways that are often dysregulated in cancer, leading to the suppression of cell proliferation, survival, and tumorigenesis.

Inhibition of TrkA: this compound inhibits the phosphorylation of TrkA, the high-affinity receptor for Nerve Growth Factor (NGF).[2] The NGF-TrkA signaling axis is crucial for the development and survival of neurons and has been implicated in the growth and progression of various non-nervous system cancers. By blocking TrkA activation, this compound effectively curtails the downstream signaling cascades initiated by NGF.

Inhibition of ErbB2/HER2: The compound is also a selective and potent inhibitor of ErbB2/HER2, a member of the epidermal growth factor receptor (EGFR) family.[1][3][4] ErbB2/HER2 is a well-established oncogene, and its overexpression or amplification is a key driver in several cancers, most notably breast cancer. This compound's inhibition of ErbB2/HER2 kinase activity blocks the subsequent activation of pathways that promote malignant cell behavior.[5]

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified across various studies. The following tables summarize these key findings.

Table 1: Inhibitory Concentration (IC50) Values

| Target Kinase | IC50 Value | Cell Line/System | Reference |

| TrkA Phosphorylation | 10 µM | - | [2] |

| ErbB2/HER2 | 1 µM | - | [1][3][4] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 µM | - | [1] |

| Epidermal Growth Factor Receptor (EGFR) | >500 µM | - | [1] |

Table 2: In Vitro Cellular Effects

| Cell Lines | Concentration Range | Duration | Observed Effects | Reference |

| HL-60, U-937, PC-3, HTB-82, HTB-114, TE-671, HTB-115, HTB-88 | 0.5 - 50 µM | 48 hours | Dose-dependent decrease in cell proliferation and increase in apoptosis (except in TE-671 and HTB-88 for apoptosis) | [2] |

| FET6αS26X | Concentration-dependent | - | Inhibition of cell growth | [1] |

| v-Ha-RAS-transformed NIH 3T3 | <1 µM | - | Inhibition of ERK tyrosine phosphorylation | [1] |

| MCF-7 | 0.4 mM - <20 µM | - | Dose-dependent reduction in cell number, inhibition of DNA synthesis, and inhibition of ERK-1/2 activation | [1] |

Table 3: In Vivo Efficacy

| Animal Model | Treatment | Duration | Outcome | Reference |

| Athymic NOD/SCID mice with HTB-114 or HL-60 xenografts | 100 mg/kg, subcutaneous injection (10 times) | 19 days | Decrease in cancer growth and dramatic reductions in tumor sizes | [2] |

| Nude mice with v-Ha-RAS transformed NIH 3T3 cells | 20 mg/kg, intraperitoneal injection | 17 days (administered on specific days) | 50% of mice remained tumor-free; significant reduction in the size of growing sarcomas | [1] |

Downstream Signaling Pathways Affected

The inhibition of TrkA and ErbB2/HER2 by this compound leads to the modulation of several critical downstream signaling pathways.

-

RAS-RAF-MEK-ERK (MAPK) Pathway: By inhibiting ErbB2, this compound prevents the activation of the Ras-MAPK pathway, a central signaling cascade that regulates cell proliferation, differentiation, and survival. A notable effect is the inhibition of Extracellular signal-Regulated Kinase (ERK) phosphorylation.[1] Additionally, this compound has been shown to inhibit the expression of RAF-1, a key component of this pathway.[5]

-

PI3K-Akt Pathway: The PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation, is also downstream of both TrkA and ErbB2. While not as extensively detailed in the provided results, the inhibition of these upstream receptors would logically lead to the downregulation of Akt signaling.

-

STAT3 Signaling: this compound has been observed to suppress the Interleukin-6 (IL-6) induced tyrosine phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6] However, this effect may be non-specific to ErbB2 inhibition, suggesting a broader activity of the compound.[6][7]

-

PAK1 Activation: The compound blocks the activation of p21-activated kinase 1 (PAK1), a downstream effector of the small GTPases Rac and Cdc42, and suppresses RAS-induced malignant transformation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (Radiometric)

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the recombinant human TrkA or ErbB2/HER2 enzyme with a specific peptide substrate in a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

-

Detection: Measure the radioactivity on the filter mat using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value for cell growth inhibition.

Western Blotting for Protein Phosphorylation

Principle: Western blotting is used to detect specific proteins in a complex mixture. To assess the phosphorylation status of a protein, an antibody that specifically recognizes the phosphorylated form of the target protein is used.

Methodology:

-

Cell Lysis: Treat cells with this compound and/or a growth factor (e.g., NGF) for the desired time. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% Bovine Serum Albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-TrkA, anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.

Conclusion

This compound is a valuable research tool for investigating signaling pathways mediated by TrkA and ErbB2/HER2. Its dual inhibitory mechanism provides a potent means to suppress cancer cell proliferation and survival both in vitro and in vivo. The technical details provided in this guide offer a foundation for researchers and drug development professionals to design and interpret experiments utilizing this compound, ultimately contributing to a deeper understanding of its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound | EGFR | PDGFR | HER | Trk receptor | TargetMol [targetmol.com]

- 5. Novel actions of this compound: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. | Semantic Scholar [semanticscholar.org]

Tyrphostin AG 879: A Technical Guide to a Selective TrkA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 879 is a potent tyrosine kinase inhibitor demonstrating significant selectivity for Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This document provides an in-depth technical overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its application in research settings. The information is intended to serve as a comprehensive resource for scientists and professionals engaged in neuroscience, oncology, and drug development.

Introduction

The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, plays a pivotal role in neuronal development, survival, and function.[1][2] Dysregulation of Trk signaling, particularly through the NGF-TrkA axis, has been implicated in various neurological disorders and cancers.[3] This has led to the development of small molecule inhibitors targeting these kinases. This compound has emerged as a valuable tool in this field, exhibiting preferential inhibition of TrkA over other Trk family members and other receptor tyrosine kinases.[4][5] This guide synthesizes the current knowledge on AG 879, with a focus on its utility as a selective TrkA inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the TrkA receptor. This prevents the autophosphorylation of the receptor upon NGF binding, thereby blocking the initiation of downstream signaling cascades.[2][5] The inhibition of TrkA phosphorylation effectively abrogates the activation of major signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[4][6]

Selectivity Profile

A key advantage of this compound as a research tool is its selectivity for TrkA. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AG 879 for various kinases, highlighting its selectivity profile.

| Kinase Target | IC50 Value | Reference(s) |

| TrkA | 10 µM | [4][5] |

| TrkB | Not Inhibited | [4][5] |

| TrkC | Not Inhibited | [4][5] |

| ErbB2 (HER2) | 1 µM | [4][6] |

| VEGFR-2 | ~1 µM | [7] |

| PDGFR | >100 µM | [6][8] |

| EGFR | >500 µM | [4][6] |

This table clearly demonstrates that while this compound is a potent inhibitor of ErbB2 and VEGFR-2 at a concentration of 1 µM, it selectively inhibits TrkA phosphorylation at 10 µM without affecting TrkB and TrkC.[4][5][7] This selectivity window allows for the specific investigation of TrkA-mediated signaling pathways.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches for studying this compound, the following diagrams are provided in the DOT language for Graphviz.

NGF-TrkA Signaling Pathway and Inhibition by AG 879

References

- 1. "Tyrphostin (AG-879) Decreases AKT Activation Through NGFR Inhibition i" by Olivia M. Buchweitz, Poonam Yadav et al. [digitalcommons.unmc.edu]

- 2. This compound | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]

- 3. Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Tyrphostin AG 879: A Technical Guide to its ErbB2/HER2 Kinase Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tyrphostin AG 879, a potent inhibitor of the ErbB2/HER2 receptor tyrosine kinase. This document details its inhibitory activity, mechanism of action, and provides standardized protocols for its evaluation, serving as a critical resource for researchers in oncology and drug discovery.

Core Inhibitory Activity and Selectivity

This compound is a well-characterized tyrosine kinase inhibitor with potent activity against ErbB2/HER2.[1][2] Its efficacy is highlighted by a half-maximal inhibitory concentration (IC50) of 1 µM for ErbB2/HER2.[1][2] Notably, this compound demonstrates significant selectivity for ErbB2/HER2 over other related tyrosine kinases. It is 100-fold more selective for ErbB2 than for the Platelet-Derived Growth Factor Receptor (PDGFR) and 500-fold more selective than for the Epidermal Growth Factor Receptor (EGFR).[1] The inhibitor also shows activity against the TrkA receptor with an IC50 of 10 µM, while not affecting TrkB and TrkC.[2]

Quantitative Inhibitor Activity Data

| Target Kinase | IC50 Value | Selectivity vs. ErbB2/HER2 | Reference |

| ErbB2/HER2 | 1 µM | - | [1][2] |

| PDGFR | ~100 µM | 100-fold less sensitive | [1] |

| EGFR | ~500 µM | 500-fold less sensitive | [1][2] |

| TrkA | 10 µM | 10-fold less sensitive | [2] |

Mechanism of Action and Cellular Effects

This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting the tyrosine phosphorylation of ErbB2/HER2, which in turn blocks downstream signaling cascades crucial for cancer cell growth and survival.

Inhibition of Downstream Signaling

Upon binding to the ErbB2/HER2 kinase domain, this compound inhibits the activation of key downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway.[1][3] This is evidenced by the inhibition of ERK-1/2 phosphorylation in various cancer cell lines, including MCF-7 breast cancer cells, at concentrations below 20 µM.[1][4] Furthermore, at a concentration of 10 nM, it blocks the activation of PAK1, a key downstream effector of Ras.[1]

Effects on Protein Expression

Beyond direct kinase inhibition, this compound has been shown to modulate the expression of key signaling proteins. Treatment with 5 µM of the inhibitor leads to a decrease in the expression of Hsp90 client proteins RAF-1 and HER-2.[1][3][4]

Cellular Consequences

The inhibition of these critical signaling pathways leads to a dose-dependent reduction in cell proliferation and an increase in apoptosis in a wide range of cancer cell lines.[1][2] Significant anti-proliferative effects have been observed in breast cancer (MCF-7, MDA-MB-231, SK-BR-3), leiomyosarcoma, rhabdomyosarcoma, prostatic adenocarcinoma, acute promyelocytic leukemia, and histiocytic lymphoma cell lines.[1][2][4]

Signaling Pathway and Inhibitory Action

The following diagram illustrates the canonical ErbB2/HER2 signaling pathway and the point of inhibition by this compound.

Caption: ErbB2/HER2 signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to determine the IC50 of this compound against ErbB2/HER2 kinase.

Materials:

-

Recombinant human ErbB2/HER2 kinase

-

Kinase-specific peptide substrate

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based assays)

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

96-well plates

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of this compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol details the use of the MTT assay to assess the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) to confirm the inhibition of the MAPK pathway by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Experimental Workflow

The following diagram provides a generalized workflow for evaluating the activity of a kinase inhibitor like this compound.

Caption: General workflow for kinase inhibitor evaluation.

References

Tyrphostin AG 879: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 879 is a potent, cell-permeable inhibitor of protein tyrosine kinases, demonstrating significant activity against the Tropomyosin receptor kinase A (TrkA) and the Human Epidermal growth factor Receptor 2 (HER2/ErbB2). This technical guide provides a comprehensive overview of the discovery of the tyrphostin class of compounds, a detailed methodology for the synthesis of this compound, and a summary of its biological activity supported by quantitative data and experimental protocols. The document also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Discovery and Background

The tyrphostins, a portmanteau of "tyrosine phosphorylation inhibitor," were first described as a novel class of low molecular weight protein tyrosine kinase (PTK) inhibitors in 1989 by Gazit, Yaish, Gilon, and Levitzki. Their pioneering work focused on synthesizing a series of benzylidene malononitrile derivatives that could act as competitive inhibitors at the substrate-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. This research laid the groundwork for the development of selective PTK inhibitors as potential therapeutic agents for proliferative diseases driven by hyperactive tyrosine kinases.

This compound emerged from these efforts as a potent inhibitor with significant selectivity for TrkA and HER2/ErbB2, making it a valuable tool for studying the roles of these kinases in normal physiology and disease, particularly in cancer biology.

Chemical Synthesis of this compound

The synthesis of this compound, chemically named 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2E-propenethioamide, is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

Reaction Scheme

Caption: Synthesis of this compound via Knoevenagel Condensation.

Detailed Synthesis Protocol

The following protocol is a representative procedure for the synthesis of this compound based on standard Knoevenagel condensation methods.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-cyanothioacetamide in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold solvent to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization from a suitable solvent system to yield this compound as a solid.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against several protein tyrosine kinases, with notable selectivity for TrkA and HER2/ErbB2. Its biological effects have been characterized in various cancer cell lines, where it has been shown to inhibit proliferation, induce apoptosis, and affect key signaling pathways.

Inhibitory Activity

| Target Kinase | IC50 Value | Notes |

| TrkA | 10 µM | Selective for TrkA over TrkB and TrkC.[1] |

| HER2/ErbB2 | 1 µM | Potent inhibitor.[2][3][4][5] |

| VEGFR-2 (KDR/Flk-1) | ~1 µM | Also shows activity against this receptor. |

| EGFR | >100 µM | Significantly less potent against EGFR.[2] |

| PDGFR | >500 µM | High selectivity over PDGFR.[2] |

Cellular Effects

| Cell Line | Effect | Concentration |

| Various Cancer Cell Lines | Inhibition of cell proliferation | Varies by cell line |

| Various Cancer Cell Lines | Induction of apoptosis | Varies by cell line[2] |

| MCF-7 (Breast Cancer) | Inhibition of ERK-1/2 activation | <20 µM[2] |

| MCF-7 (Breast Cancer) | Decreased expression of RAF-1 and HER-2 | 5 µM[2] |

Signaling Pathways

This compound primarily exerts its effects by inhibiting the signaling pathways downstream of TrkA and HER2/ErbB2. These pathways are crucial for cell growth, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

TrkA Signaling Pathway Inhibition

Caption: Inhibition of the TrkA signaling pathway by this compound.

HER2/ErbB2 Signaling Pathway Inhibition

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Novel actions of this compound: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. This compound | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]

Tyrphostin AG 879: A Technical Guide to its Effects on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 879 is a potent tyrosine kinase inhibitor with significant anti-proliferative and pro-apoptotic effects on various cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and key experimental protocols related to the study of this compound. Its primary targets include the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Tropomyosin receptor kinase A (TrkA), making it a valuable tool for cancer research and a potential lead compound in drug development.[1][2][3] This document serves as a comprehensive resource for researchers investigating the cellular and molecular impacts of this compound.

Core Mechanism of Action

This compound exerts its effects primarily by inhibiting the autophosphorylation of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways crucial for cell growth and survival.

Primary Targets and Inhibitory Concentrations:

-

HER2/ErbB2: this compound is a potent inhibitor of HER2/ErbB2 with an IC50 of approximately 1 µM.[1][2][4] It displays high selectivity for HER2 over other receptors like EGFR and PDGFR.[1][4]

-

TrkA: The compound also inhibits TrkA phosphorylation with an IC50 of around 10 µM.[2][3] It is selective for TrkA and does not significantly affect TrkB or TrkC.[2]

By inhibiting these kinases, this compound disrupts major signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.

Effects on Cell Proliferation

This compound has been demonstrated to inhibit the proliferation of a wide range of cancer cell lines in a dose-dependent manner. This anti-proliferative effect is a direct consequence of the blockade of growth factor receptor signaling.

Quantitative Data on Anti-Proliferative Effects:

| Cell Line | Cancer Type | Effective Concentration | Observed Effect |

| FET6αS26X | Breast Cancer | Concentration-dependent | Inhibition of cell growth.[1] |

| NIH 3T3 (v-Ha-RAS transformed) | Fibroblasts | 10 nM | Blocks activation of PAK1 and suppresses malignant transformation.[1] |

| MCF-7 | Breast Cancer | 0.4 µM - <20 µM | Dose-dependent reduction in cell number, inhibition of DNA synthesis, and inhibition of ERK-1/2 activation.[1] |

| Various Human Sarcomas and Carcinomas | Leiomyosarcoma, Rhabdomyosarcoma, Prostatic Adenocarcinoma, Acute Promyelocytic Leukemia, Histiocytic Lymphoma | 20 µM | Dramatic decrease in proliferation.[1] |

| Multiple Cancer Cell Lines | Various | 0.5-50 µM (48 hours) | Significant and dose-dependent decrease in cell proliferation.[2] |

Induction of Apoptosis

In addition to its anti-proliferative effects, this compound actively induces apoptosis, or programmed cell death, in various cancer cell models. The induction of apoptosis is a key mechanism contributing to its anti-tumor activity.

Quantitative Data on Pro-Apoptotic Effects:

| Cell Line | Cancer Type | Concentration | Observed Effect |

| Various Human Sarcomas and Carcinomas | Leiomyosarcoma, Rhabdomyosarcoma, Prostatic Adenocarcinoma, Acute Promyelocytic Leukemia, Histiocytic Lymphoma | 20 µM | Variable increase in apoptosis.[1] |

| Multiple Cancer Cell Lines | Various | 0.5-50 µM | Dose-dependent increase in apoptosis (exceptions noted).[2] |

Signaling Pathways Modulated by this compound

The anti-proliferative and pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways.

HER2/ErbB2 Signaling Pathway

This compound directly inhibits the tyrosine kinase activity of HER2. This prevents the phosphorylation of downstream signaling molecules, leading to the attenuation of signals that promote cell proliferation and survival.

Ras-MAPK Signaling Pathway

By inhibiting upstream receptors like HER2, this compound effectively blocks the Ras-MAPK (mitogen-activated protein kinase) pathway. This pathway is a critical regulator of cell proliferation, and its inhibition is a key component of the compound's anti-cancer effects.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 3. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Detection of Multisite Phosphorylation of Intrinsically Disordered Proteins Using Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tyrphostin AG 879: Mechanism and Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG 879 is a potent, synthetic tyrosine kinase inhibitor with significant anti-proliferative and pro-apoptotic properties. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its inhibitory effects on critical cellular signaling pathways, and its applications in cancer research. Primarily known as a selective inhibitor of the HER2/ErbB2 and TrkA receptor tyrosine kinases, AG 879 also modulates other pathways, including those involving VEGFR-2 and STAT3. Its ability to arrest cell growth and induce apoptosis in a wide range of cancer cell lines underscores its potential as a valuable tool for both basic research and preclinical drug development. This guide consolidates key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling networks affected by this compound.

Introduction to this compound

Tyrphostins are a class of compounds designed to inhibit the catalytic activity of protein tyrosine kinases (PTKs).[1] Dysregulation of PTK signaling is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[1] this compound has emerged as a key research compound due to its selective inhibition of specific receptor tyrosine kinases that are crucial for tumor cell growth, proliferation, and survival. It potently targets the HER2/ErbB2 receptor, a member of the epidermal growth factor receptor (EGFR) family, which is frequently overexpressed in breast and ovarian cancers.[1][2] Additionally, it inhibits the Nerve Growth Factor (NGF) receptor, TrkA, which is implicated in the progression of neuroblastomas and other cancers.[3][4][5] This dual inhibitory profile, combined with effects on other signaling molecules, makes AG 879 a subject of intensive study.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential information for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 148741-30-4 | [1][6] |

| Molecular Formula | C₁₈H₂₄N₂OS | [1][4][7] |

| Molecular Weight | 316.46 g/mol | [4][7][8] |

| Appearance | Crystalline solid | [1][9] |

| Purity | ≥99% | [4][7] |

| Solubility | Soluble in DMSO (>10 mM) and Ethanol (~25 mM) | [4][8] |

Mechanism of Action and Key Molecular Targets

This compound functions by competitively binding to the ATP-binding site within the catalytic domain of target tyrosine kinases, thereby preventing the phosphorylation of downstream substrates. This action blocks the initiation and propagation of signaling cascades that drive malignant phenotypes. The primary and secondary molecular targets of AG 879 are detailed below.

Inhibitory Profile and Selectivity

The efficacy of this compound is defined by its half-maximal inhibitory concentration (IC50) against various kinases. The compound demonstrates significant selectivity, particularly for HER2 over other receptors like EGFR and PDGFR.

| Target Kinase | IC50 Value | Selectivity Notes | Reference(s) |

| HER2/ErbB2 | 1 μM | ~500-fold more selective than for EGFR | [6][10] |

| TrkA | 10 μM (for phosphorylation) | Selective for TrkA over TrkB and TrkC | [11] |

| VEGFR-2 (FLK-1) | ~1 μM | - | [1][12] |

| ETK Activation | ~5 nM | - | [1] |

| STAT3 Phosphorylation | 15 μM | Suppresses IL-6 induced phosphorylation | [1] |

| 5-Lipoxygenase (5-LO) | 78 nM | - | [13] |

Inhibition of the HER2/ErbB2 Signaling Pathway

HER2 is a critical driver of cell proliferation and survival. Upon dimerization, it activates downstream pathways, including the Ras/Raf/MAPK and PI3K/AKT cascades. This compound directly inhibits HER2 kinase activity, leading to the suppression of these pathways.[2] Notably, AG 879 has also been shown to decrease the expression of both HER-2 and RAF-1, an upstream MAP kinase kinase kinase, adding another layer to its inhibitory mechanism.[2][12]

Caption: Inhibition of the HER2 signaling pathway by this compound.

Inhibition of the TrkA (NGFR) Signaling Pathway

The Nerve Growth Factor (NGF) receptor, TrkA, is another key target of AG 879.[4] The NGF/TrkA axis is vital for neuronal survival and differentiation but is also co-opted by cancer cells, such as glioblastoma, to promote growth and maintenance.[3] By inhibiting TrkA phosphorylation, AG 879 blocks downstream signaling, including the activation of the PI3K/AKT pathway, thereby reducing cancer cell proliferation.[3][6]

Caption: Inhibition of the TrkA (NGFR) signaling pathway by this compound.

Summary of Biological and Cellular Effects

This compound induces significant dose-dependent effects on cancer cells, primarily through the inhibition of proliferation and the induction of apoptosis.[6] Its efficacy has been demonstrated across a diverse panel of human cancer cell lines.

| Cell Line | Cancer Type | Effect | Concentration | Reference(s) |

| MCF-7, SK-BR-3 | Breast Cancer | Reduced cell number, inhibited ERK-1/2 activation | 0.4 - 20 μM | [12] |

| U118, U251 | Glioblastoma | Decreased cell proliferation, inhibited AKT activation | 10 μM | [3][14] |

| HL-60 | Promyelocytic Leukemia | Decreased proliferation, induced apoptosis | 0.5 - 50 μM | |

| U-937 | Histiocytic Lymphoma | Decreased proliferation, induced apoptosis | 0.5 - 50 μM | |

| PC-3 | Prostatic Adenocarcinoma | Decreased proliferation, induced apoptosis | 0.5 - 50 μM | |

| HTB-114, etc. | Leiomyosarcoma | Decreased proliferation, induced apoptosis | 0.5 - 50 μM | |

| HTB-82, TE-671 | Rhabdomyosarcoma | Decreased proliferation | 0.5 - 50 μM | [8] |

| NIH 3T3 (v-Ha-RAS) | Transformed Fibroblasts | Suppressed malignant transformation | <1 μM | [8][10] |

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the effects of this compound.

General Experimental Workflow

A typical workflow for assessing the impact of AG 879 involves cell culture, compound treatment, and subsequent analysis of cellular and molecular endpoints.

Caption: General experimental workflow for evaluating this compound.

Protocol: Cell Proliferation (MTT Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of AG 879.[8]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a concentrated DMSO stock. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest AG 879 dose.

-

Treatment: Remove the medium from the wells and add 100 µL of the 2X AG 879 working solutions or vehicle control. Incubate for the desired time period (e.g., 48 hours).[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]

-

Measurement: Incubate overnight at 37°C to ensure complete dissolution of formazan crystals. Measure the absorbance at 550 nm using a microplate reader, with a reference wavelength of 690 nm.[8]

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol: Western Blot for Protein Phosphorylation

This protocol is based on the analysis of AKT phosphorylation following AG 879 treatment.[3]

-

Cell Lysis: After treating cells with AG 879 as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Lowry or BCA protein assay.[3]

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-AKT, phospho-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total AKT) and a loading control (e.g., β-actin).[3]

Protocol: In Vitro Kinase Assay

This protocol outlines a general method for measuring direct kinase inhibition by AG 879.[10]

-

Reaction Setup: In a reaction well, combine the recombinant purified kinase, a suitable peptide substrate, and this compound at various concentrations in an appropriate kinase reaction buffer.

-

Initiation: Initiate the kinase reaction by adding an ATP/Mg²⁺ mix containing radiolabeled [γ-³³P]-ATP.[10]

-

Incubation: Allow the reaction to proceed for 40 minutes at room temperature.[10]

-

Termination: Stop the reaction by adding a 3% phosphoric acid solution.[10]

-

Substrate Capture: Spot a portion of the reaction mixture onto a P30 filtermat, which traps the phosphorylated peptide substrate.[10]

-

Washing: Wash the filtermat three times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.[10]

-

Measurement: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the activity in the presence of AG 879 to a control reaction (without inhibitor) to determine the percent inhibition and calculate the IC50 value.

Conclusion and Future Directions

This compound is a versatile and selective tyrosine kinase inhibitor that serves as an invaluable tool for cancer research. Its well-characterized inhibitory effects on the HER2 and TrkA signaling pathways, coupled with its ability to modulate other oncogenic signals, provide a solid foundation for investigating the mechanisms of cancer cell proliferation and survival. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to utilize AG 879 in their studies. Future research may focus on its potential in combination therapies, the full characterization of its off-target effects, and its efficacy in more complex in vivo models to further delineate its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Novel actions of this compound: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Tyrphostin (AG-879) Decreases AKT Activation Through NGFR Inhibition i" by Olivia M. Buchweitz, Poonam Yadav et al. [digitalcommons.unmc.edu]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. This compound | EGFR | PDGFR | HER | Trk receptor | TargetMol [targetmol.com]

- 11. This compound | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]

- 12. file.glpbio.com [file.glpbio.com]

- 13. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

An In-depth Technical Guide to the Downstream Targets of Tyrphostin AG 879

Abstract: Tyrphostin AG 879 is a potent tyrosine kinase inhibitor with significant anti-neoplastic properties. This document provides a comprehensive technical overview of its primary molecular targets and the subsequent downstream signaling pathways affected by its inhibitory action. It is designed to serve as a critical resource for researchers investigating its mechanism of action and for professionals in the field of drug development exploring its therapeutic potential. This guide summarizes key quantitative data, outlines detailed experimental protocols for target validation, and presents visual diagrams of the core signaling cascades and experimental workflows.

Primary Molecular Targets of this compound

This compound is a well-characterized tyrosine kinase inhibitor that demonstrates specificity for two primary receptor tyrosine kinases:

-

TrkA (Tropomyosin receptor kinase A): The high-affinity receptor for Nerve Growth Factor (NGF). This compound inhibits NGF-dependent TrkA autophosphorylation.[1] It is selective for TrkA and does not significantly affect TrkB or TrkC.[2][3]

-

ErbB2 (HER2/neu): A member of the epidermal growth factor receptor (EGFR) family. This compound is a selective inhibitor of ErbB2, with a significantly higher potency for ErbB2 compared to EGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[2][4][5]

The inhibitory action of this compound on these two receptors forms the basis of its downstream cellular effects, which primarily involve the disruption of key signaling pathways controlling cell proliferation, survival, and differentiation.

Quantitative Data: Inhibitory Concentrations and Cellular Effects

The efficacy of this compound has been quantified across various in vitro and in vivo models. The following table summarizes the key inhibitory concentrations (IC50) and effective doses reported in the literature.

| Target/Process | Parameter | Value | Cell/System | Reference |

| TrkA | IC50 | 10 µM | Cell-free | [2][3] |

| ErbB2 (HER2/neu) | IC50 | 1 µM | Cell-free | [2][4][6] |

| EGFR | Selectivity | >500-fold less sensitive than ErbB2 | Cell-free | [2] |

| PDGFR | Selectivity | >100-fold less sensitive than ErbB2 | Cell-free | [4][5] |

| Cell Proliferation | Effective Conc. | 0.5-50 µM | Various cancer cell lines | [2] |

| Apoptosis Induction | Effective Conc. | 0.5-50 µM | Various cancer cell lines | [2] |

| RAF-1 mRNA Reduction | Effective Conc. | 5 µM | MCF-7 cells | |

| AKT Activation Inhibition | Effective Conc. | 10 µM | U118 Glioblastoma cells | [7] |

Downstream Signaling Pathways and Cellular Consequences

Inhibition of TrkA and ErbB2 by this compound leads to the attenuation of multiple downstream signaling cascades.

TrkA-Mediated Signaling Pathway

The binding of NGF to TrkA normally triggers receptor dimerization and autophosphorylation, initiating several downstream pathways. This compound blocks the initial autophosphorylation step, leading to the inhibition of:

-

PI3K/AKT Pathway: Inhibition of Phosphatidylinositol 3-kinase (PI3K) activation, which subsequently prevents the phosphorylation and activation of AKT, a key regulator of cell survival and proliferation.[1][7]

-

RAS/MAPK Pathway: Attenuation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the activation of Raf-1 and ERK (extracellular signal-regulated kinase), which are crucial for cell proliferation and differentiation.[1]

-

PLCγ Pathway: Inhibition of Phospholipase C-gamma (PLCγ) phosphorylation, a key step in signal transduction pathways involving calcium signaling and protein kinase C activation.[1]

The collective inhibition of these pathways results in decreased cell proliferation and survival, and in the context of neuronal cells, the inhibition of neurite outgrowth.[1][8]

Caption: Inhibition of the TrkA signaling pathway by this compound.

ErbB2 (HER2)-Mediated Signaling Pathway

This compound's potent inhibition of ErbB2 disrupts its role in oncogenic signaling, particularly in HER2-positive cancers. The downstream consequences include:

-

Inhibition of the MAPK Pathway: Similar to its effect on the TrkA pathway, AG 879 inhibits the activation of ERK-1/2 downstream of ErbB2.[4]

-

Downregulation of RAF-1 Expression: Beyond inhibiting its activation, this compound has been shown to markedly decrease the gene expression of RAF-1, an upstream MAP kinase kinase kinase.[9][10] This represents a significant secondary mechanism for disrupting the MAPK cascade.

-

Suppression of PAK1 Activation: AG 879 blocks the activation of p21-activated kinase 1 (PAK1), a kinase involved in cytoskeletal dynamics and cell motility, and suppresses RAS-induced malignant transformation.[3][4]

-

Downregulation of HER-2 Expression: The compound has also been noted to inhibit the expression of the HER-2 protein itself, potentially through feedback mechanisms or effects on protein stability.[9][10]

These actions culminate in potent anti-proliferative and pro-apoptotic effects in ErbB2-dependent cancer cells.[2]

Caption: Inhibition of the ErbB2 (HER2) signaling pathway by this compound.

Experimental Protocols

Investigating the downstream effects of this compound typically involves assessing the phosphorylation status and expression levels of key signaling proteins. Immunoprecipitation followed by Western blotting is a standard and powerful technique for this purpose.

Protocol: Immunoprecipitation and Western Blotting for TrkA Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in a cell-based assay.

Materials:

-

Cell Line: PC12 cells (endogenously express TrkA).

-

This compound (stock solution in DMSO).

-

Nerve Growth Factor (NGF).

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary Antibodies: Anti-phospho-TrkA (Tyr490), Anti-TrkA.

-

Protein A/G-coupled agarose or magnetic beads.

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment:

-

Plate PC12 cells to achieve 70-80% confluency.

-

Serum-starve cells for 4-6 hours to reduce basal receptor phosphorylation.

-

Pre-treat cells with desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1-2 hours.

-

Stimulate cells with NGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration (e.g., via BCA assay).

-

-

Immunoprecipitation:

-

Normalize protein amounts for all samples.

-

To 500 µg of protein lysate, add 2-5 µg of anti-TrkA antibody.

-

Incubate with gentle rotation for 3 hours to overnight at 4°C.

-

Add 20-30 µL of Protein A/G bead slurry and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation (200 x g for 5 minutes).[11]

-

Wash the bead pellet three times with cold lysis buffer.[11]

-

-

Western Blotting:

-

Elute the protein from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with the anti-phospho-TrkA primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

To confirm equal loading, the membrane can be stripped and re-probed for total TrkA.

-

Caption: Workflow for Immunoprecipitation and Western Blotting analysis.

Conclusion

This compound exerts its biological effects primarily through the potent and selective inhibition of the TrkA and ErbB2 receptor tyrosine kinases. This inhibition leads to the disruption of major downstream signaling pathways, including the PI3K/AKT and RAS/MAPK cascades, which are fundamental to cell proliferation and survival. Furthermore, AG 879 demonstrates an ability to suppress the expression of key oncogenic proteins like RAF-1 and HER-2, adding another layer to its mechanism of action. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the complex downstream network of this compound and explore its therapeutic applications.

References

- 1. The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | EGFR | PDGFR | HER | Trk receptor | TargetMol [targetmol.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. "Tyrphostin (AG-879) Decreases AKT Activation Through NGFR Inhibition i" by Olivia M. Buchweitz, Poonam Yadav et al. [digitalcommons.unmc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Novel actions of this compound: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel actions of this compound: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.nau.edu [www2.nau.edu]

Tyrphostin AG 879: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 879, a potent inhibitor of tyrosine kinases, is emerging as a valuable tool in the exploration of therapeutic strategies for neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical research models of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease. This document details its effects on key signaling pathways, provides structured quantitative data, and outlines comprehensive experimental protocols for its use in a laboratory setting.

Mechanism of Action

This compound primarily exerts its effects through the inhibition of two key receptor tyrosine kinases: Tropomyosin receptor kinase A (TrkA) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).

TrkA Inhibition: TrkA is the high-affinity receptor for Nerve Growth Factor (NGF), a neurotrophin crucial for the survival, differentiation, and maintenance of neurons. Dysregulation of the NGF-TrkA signaling pathway is implicated in the pathogenesis of various neurodegenerative diseases. By inhibiting TrkA phosphorylation, this compound can modulate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for neuronal survival and apoptosis.

ErbB2/HER2 Inhibition: While traditionally studied in the context of cancer, ErbB2 signaling has been increasingly implicated in the central nervous system. Aberrant ErbB2 activity in the brain may contribute to the pathology of Alzheimer's disease by affecting the processing of amyloid precursor protein (APP) and modulating autophagy, a key cellular process for clearing aggregated proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

| Target | IC₅₀ | Cell Line/System | Reference |

| TrkA phosphorylation | 10 µM | Cell-free assay | [1] |

| ErbB2/HER2 | 1 µM | Cell-free assay | [1][2] |

| PDGFR | >100 µM | Cell-free assay | [2] |

| EGFR | >500 µM | Cell-free assay | [2] |

| Biological Effect | Concentration | Cell Line | Observed Effect | Reference |

| Inhibition of Neurite Outgrowth | 0.6 µM | SH-SY5Y | Reversion of Ang II and CGP42112A-induced neurite outgrowth | [3] |

| Inhibition of Cell Proliferation | 0.5-50 µM | Various cancer cell lines | Significant, dose-dependent decrease in cell proliferation | [1] |

| Induction of Apoptosis | 0.5-50 µM | Various cancer cell lines | Dose-dependent increase in apoptosis | [1] |

| Inhibition of RAF-1 and HER-2 expression | Not specified | Breast cancer cells | Inhibition of MAP kinase activation | [4] |

Signaling Pathways

The inhibitory action of this compound on TrkA and ErbB2 receptors modulates critical downstream signaling pathways implicated in neurodegeneration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel actions of this compound: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG 879: A Technical Guide to its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 879 is a potent and selective inhibitor of several protein tyrosine kinases, playing a crucial role in cell signaling and proliferation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its inhibitory effects on key signaling pathways implicated in cancer and other diseases. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2E-propenethioamide, is a synthetic organic compound belonging to the tyrphostin family of protein kinase inhibitors.[1] Its structure is characterized by a substituted phenolic ring linked to a cyano-thioacrylamide moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 148741-30-4 | [1][2] |

| Molecular Formula | C₁₈H₂₄N₂OS | [2] |

| Molecular Weight | 316.46 g/mol | [3] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM).[2] Insoluble in water. | [2] |

| Storage | Store at -20°C.[2] | [2] |

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against several tyrosine kinases, with particular potency towards TrkA and ErbB2 (HER2).[4][5] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are often hyperactivated in cancerous cells.

Inhibitory Profile

The inhibitory activity of this compound has been quantified against a range of kinases, as summarized in the table below.

Table 2: Inhibitory Activity (IC₅₀) of this compound

| Target Kinase | IC₅₀ | Notes | Reference |

| TrkA | 10 μM | Selective for TrkA over TrkB and TrkC.[2][4] | [2][4] |

| ErbB2 (HER2) | 1 μM | At least 500-fold more selective for ErbB2 than for EGFR.[4] | [3][4][5] |

| VEGFR-2 (FLK-1) | ~1 μM | [1] | |

| PDGFR | ~100 μM | 100-fold less sensitive than ErbB2. | [3] |

| EGFR | >500 μM | [4] | |

| ETK | ~5 nM | Blocks the interaction between ETK and PAK1.[1] | [1] |

| STAT3 | 15 μM | Suppresses IL-6-induced tyrosine phosphorylation.[1] | [1] |

Effects on Cellular Processes

-

Cell Proliferation: this compound has been shown to decrease cell proliferation in a dose-dependent manner in various cancer cell lines, including those from human leiomyosarcoma, rhabdomyosarcoma, prostatic adenocarcinoma, acute promyelocytic leukemia, and histiocytic lymphoma.[4]

-

Apoptosis: The compound induces a dose-dependent increase in apoptosis in several cancer cell lines.[4]

-

In Vivo Efficacy: In animal models, this compound has demonstrated the ability to reduce tumor size and inhibit cancer growth.[4]

Key Signaling Pathways Affected by this compound

This compound primarily exerts its effects by inhibiting the TrkA and ErbB2 signaling pathways. It has also been observed to have non-specific inhibitory effects on the IL-6/STAT3 pathway.

TrkA Signaling Pathway

Nerve Growth Factor (NGF) binding to the TrkA receptor induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote neuronal survival and differentiation. In cancer, this pathway can be aberrantly activated. This compound inhibits the initial phosphorylation of TrkA, thereby blocking these downstream signals.

ErbB2 (HER2) Signaling Pathway

ErbB2 is a receptor tyrosine kinase that can form homodimers or heterodimers with other ErbB family members, leading to the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. This compound's inhibition of ErbB2 phosphorylation blocks these oncogenic signals.

IL-6/STAT3 Signaling Pathway

Interleukin-6 (IL-6) signaling through the gp130 receptor and subsequent activation of STAT3 is crucial for many cellular processes. While this compound is primarily a TrkA and ErbB2 inhibitor, it has been shown to non-specifically suppress the IL-6-induced phosphorylation of STAT3.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

In Vitro Kinase Inhibition Assay (Radiolabeled)

This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase.

Methodology:

-

Reaction Setup: In a suitable reaction buffer, combine the recombinant kinase, a specific peptide substrate, and varying concentrations of this compound.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of Mg²⁺ and [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40 minutes).

-

Reaction Termination: Stop the reaction by adding a 3% phosphoric acid solution.

-

Substrate Capture: Spot a portion of the reaction mixture onto a P30 filter mat, which traps the phosphorylated peptide substrate.

-

Washing: Wash the filter mat three times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

-

Analysis: Determine the level of kinase activity inhibition by comparing the radioactivity of samples with this compound to control samples without the inhibitor.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-50 μM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Apoptosis Assay (Annexin V Staining)

This protocol details a method to quantify apoptosis induced by this compound using Annexin V staining followed by flow cytometry.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blotting for Signaling Protein Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins (e.g., ERK, Akt) in response to this compound treatment.

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-total-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the roles of TrkA and ErbB2 signaling in various cellular processes and disease models. Its well-characterized inhibitory profile and demonstrated anti-proliferative and pro-apoptotic effects in cancer cells underscore its potential as a lead compound for the development of novel targeted therapies. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic applications of this compound.

References

Methodological & Application

Tyrphostin AG 879 protocol for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tyrphostin AG 879, a versatile tyrosine kinase inhibitor. This document details its mechanism of action, summarizes its effects on various cell lines, and offers detailed protocols for its use in cell culture experiments.

Introduction

This compound is a synthetically derived tyrosine kinase inhibitor with potent anti-proliferative properties.[1] It is recognized for its selective inhibition of several key protein tyrosine kinases (PTKs) that are crucial in signal transduction pathways governing cell growth, differentiation, and survival.[1] Its ability to target specific kinases involved in oncogenesis has made it a valuable tool in cancer research and drug development.

Mechanism of Action

This compound exhibits a multi-targeted inhibitory profile. Its primary mechanisms include:

-

HER2/ErbB2 Inhibition : AG 879 is a potent inhibitor of HER2 (also known as ErbB2) tyrosine kinase, with a reported IC50 of approximately 1 µM.[2][3][4][5] It shows high selectivity for HER2 over other receptors like EGFR and PDGFR, by 500-fold and 100-fold respectively.[2][5]

-

TrkA Inhibition : The compound blocks nerve growth factor (NGF)-dependent TrkA receptor tyrosine kinase phosphorylation.[1][3]

-

MAPK Pathway Interference : By targeting upstream kinases, AG 879 affects the mitogen-activated protein (MAP) kinase cascade. It has been shown to inhibit the activation of ERK-1/2 and also suppress the expression of RAF-1, an upstream MAP kinase kinase kinase.[2][4][6]

-

Inhibition of Other Kinases : AG 879 also inhibits the VEGF receptor FLK1 (IC50 ≈ 1 µM) and the activation of ETK (IC50 ≈ 5 nM), which in turn blocks the ETK-PAK1 interaction and suppresses Ras-induced transformation.[1][4]

-

Non-specific Effects : Studies have indicated that this compound can have non-specific suppressive effects on the IL-6/STAT3 signaling pathway.[1][7][8][9]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations and effective doses of this compound from various studies.

Table 1: IC50 Values of this compound for Various Kinases

| Target Kinase | IC50 Value | Notes |

| HER2/ErbB2 | 1 µM[2][3][4][5] | Cell-free assay. |

| TrkA | 10 µM[3] | - |

| TrkA | ~40 µM[1] | In PC-12 cells. |

| FLK1 (VEGF Receptor) | ~1 µM[1] | - |

| ETK Activation | ~5 nM[1] | - |

| STAT3 Phosphorylation | 15 µM[1] | IL-6 induced in schwannoma cells. |

| 5-Lipoxygenase (5-LO) | 78 nM[10] | - |

Table 2: Effective Concentrations of this compound in Cell Culture

| Concentration | Cell Line(s) | Observed Effect |

| 10 nM | NIH 3T3 (Ras-transformed) | Blocks activation of PAK1.[2][4] |

| <1 µM | NIH 3T3 (v-Ha-RAS-transformed) | Inhibits Tyr-phosphorylation of ERK.[2] |

| 0.4 µM | MCF-7 (Breast Cancer) | Significantly reduces cell number.[2][4] |

| 5 µM | MCF-7 (Breast Cancer) | Decreases expression of RAF-1 and HER-2.[2][11] |

| <20 µM | MCF-7 (Breast Cancer) | Inhibits activation of ERK-1/2.[2] |

| 20 µM | Various Cancer Lines | Dramatically decreases proliferation and increases apoptosis.[2][4][11] |

| 0.5 - 50 µM | Various Cancer Lines | Dose-dependently decreases cell proliferation over 48 hours.[3] |